11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
Overview
Description
5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone is a complex organic compound with the molecular formula C24H6Br2O6 It is known for its unique structure, which includes two bromine atoms and multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone typically involves the bromination of anthraquinone derivatives. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the anthraquinone core .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized aromatic compounds .
Scientific Research Applications
5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone involves its interaction with specific molecular targets and pathways. The bromine atoms and the aromatic structure allow it to participate in various chemical reactions, influencing biological pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
- 5,12-Dibromoisochromeno[4’,5’,6’:6,5,10]anthra[2,1,9-def]isochromene-1,3,8,10-tetrone
- Peryleno[10,9-cd:3,4-c’d’]dipyran-1,3,8,10-tetrone, 5,12-dibromo-
Uniqueness
5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone is unique due to its specific bromination pattern and the resulting electronic properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H6Br2O6/c25-13-5-12-16-10(22(28)32-24(12)30)4-2-8-18-14(26)6-11-15-9(21(27)31-23(11)29)3-1-7(19(15)18)17(13)20(8)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBVUAVIGWNDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)OC6=O)Br)Br)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H6Br2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455258 | |
Record name | 5,12-Dibromoperylo[10,9-cd:3,4-c'd']dipyran-1,3,8,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118129-60-5 | |
Record name | 5,12-Dibromoperylo[10,9-cd:3,4-c'd']dipyran-1,3,8,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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